1-Cyclopropyl-4-(piperidin-4-yl)piperazine
Overview
Description
1-Cyclopropyl-4-(piperidin-4-yl)piperazine is a heterocyclic organic compound that features a piperazine ring substituted with a cyclopropyl group and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-4-(piperidin-4-yl)piperazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions, leading to the formation of the piperazine ring . Another approach involves the Ugi reaction, which is a multicomponent reaction that efficiently constructs the piperazine core .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yield and purity. These methods may include solid-phase synthesis and photocatalytic synthesis, which are advantageous for their efficiency and environmental friendliness .
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-4-(piperidin-4-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can be used to reduce double bonds or other functional groups.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized piperazine derivatives .
Scientific Research Applications
1-Cyclopropyl-4-(piperidin-4-yl)piperazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-4-(piperidin-4-yl)piperazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered heterocyclic amine that is widely used in medicinal chemistry.
Piperazine: A heterocyclic organic compound with a similar structure but without the cyclopropyl group.
Cyclopropylamine: A compound featuring a cyclopropyl group attached to an amine.
Uniqueness
1-Cyclopropyl-4-(piperidin-4-yl)piperazine is unique due to its combination of a cyclopropyl group and a piperidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for the development of new pharmaceuticals and bioactive molecules .
Biological Activity
1-Cyclopropyl-4-(piperidin-4-yl)piperazine (CPPP) is a piperazine derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is structurally characterized by a cyclopropyl group and a piperidinyl moiety, which contribute to its unique biological activity. This article reviews the biological properties of CPPP, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
CPPP's biological activity is primarily attributed to its interaction with various neurotransmitter receptors and enzymes, particularly in the central nervous system (CNS). The compound has been shown to exhibit:
- Dopaminergic Activity : CPPP interacts with dopamine receptors, potentially influencing dopaminergic signaling pathways. This interaction may have implications for treating disorders such as schizophrenia and Parkinson's disease.
- Serotonergic Activity : The compound also shows affinity for serotonin receptors, which could be beneficial in managing mood disorders.
Antidepressant Effects
Research indicates that CPPP exhibits antidepressant-like effects in animal models. A study demonstrated that administration of CPPP resulted in significant reductions in despair behavior in forced swim tests, suggesting its potential as an antidepressant agent .
Antiviral Activity
In vitro studies have highlighted the antiviral properties of piperazine derivatives, including CPPP. Notably, compounds similar to CPPP have shown efficacy against Hepatitis C virus (HCV), indicating a potential application in antiviral therapies .
Study 1: Antidepressant Properties
In a controlled study involving rodents, CPPP was administered at varying doses to assess its impact on depressive behaviors. Results indicated a dose-dependent reduction in immobility time during forced swim tests, with the highest dose showing effects comparable to traditional antidepressants .
Study 2: Antiviral Efficacy
Another study investigated the antiviral efficacy of piperazine derivatives against HCV. Compounds structurally related to CPPP were found to inhibit viral replication effectively, suggesting that modifications to the piperazine structure can enhance antiviral activity .
Comparative Analysis with Similar Compounds
To better understand the potential of CPPP, it is essential to compare its biological activity with other piperazine derivatives:
Properties
IUPAC Name |
1-cyclopropyl-4-piperidin-4-ylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3/c1-2-11(1)14-7-9-15(10-8-14)12-3-5-13-6-4-12/h11-13H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTVARBPHFMWPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(CC2)C3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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